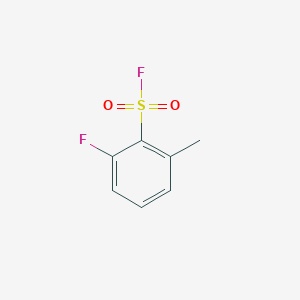
2-Fluoro-6-methylbenzene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-6-methylbenzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are known for their versatility in organic synthesis and their presence in biologically active molecules. The structure of this compound consists of a benzene ring substituted with a fluorine atom at the 2-position, a methyl group at the 6-position, and a sulfonyl fluoride group at the 1-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-methylbenzene-1-sulfonyl fluoride can be achieved through various methods. One common approach involves the fluoride-chloride exchange from the corresponding sulfonyl chlorides . This method typically requires the use of fluoride sources such as potassium fluoride (KF) or cesium fluoride (CsF) under anhydrous conditions.
Another method involves the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is more concise and efficient, utilizing reagents such as sulfuryl fluoride gas (SO2F2) or solid reagents like FDIT and AISF .
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often relies on scalable methods such as the fluoride-chloride exchange. This method is favored due to its simplicity and cost-effectiveness. The use of continuous flow reactors can further enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-6-methylbenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Reduction: The sulfonyl fluoride group can be reduced to the corresponding sulfonamide or thiol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or bromine for bromination under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, and sulfonate thiols.
Electrophilic Aromatic Substitution: Formation of nitro, bromo, or other substituted derivatives of the benzene ring.
Reduction: Formation of sulfonamides or thiols.
Applications De Recherche Scientifique
2-Fluoro-6-methylbenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in click chemistry.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological systems.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a precursor for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Fluoro-6-methylbenzene-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and biological applications. The compound can interact with enzymes and proteins, leading to the formation of covalent adducts that can inhibit enzyme activity or alter protein function.
Comparaison Avec Des Composés Similaires
2-Fluoro-6-methylbenzene-1-sulfonyl fluoride can be compared with other sulfonyl fluorides, such as:
2-Fluoro-5-methylbenzene-1-sulfonyl fluoride: Similar structure but with the methyl group at the 5-position.
2-Fluoro-4-methylbenzene-1-sulfonyl fluoride: Similar structure but with the methyl group at the 4-position.
2-Fluoro-3-methylbenzene-1-sulfonyl fluoride: Similar structure but with the methyl group at the 3-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems.
Propriétés
Formule moléculaire |
C7H6F2O2S |
|---|---|
Poids moléculaire |
192.19 g/mol |
Nom IUPAC |
2-fluoro-6-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H6F2O2S/c1-5-3-2-4-6(8)7(5)12(9,10)11/h2-4H,1H3 |
Clé InChI |
BADRIYGPVULZRZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)F)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-Methylphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13243532.png)
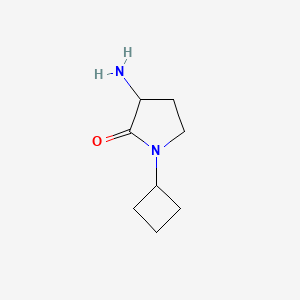
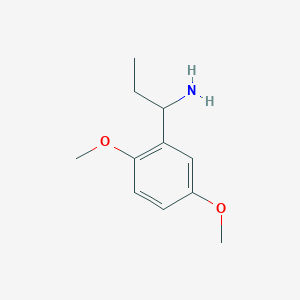
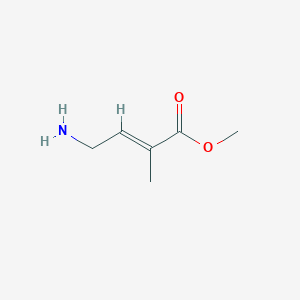
![tert-Butyl N-[4-(prop-2-enoyl)phenyl]carbamate](/img/structure/B13243573.png)
![2-Chloro-3-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13243578.png)

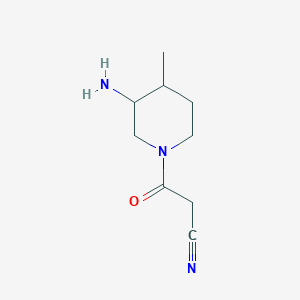

![1-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13243600.png)

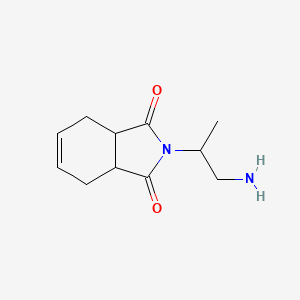
![6-Phenylspiro[2.5]octan-6-ol](/img/structure/B13243615.png)

